benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
Description
Benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound featuring a fused oxazolo-pyrazine core with a benzyl ester moiety. The benzyl ester group confers distinct reactivity and stability profiles compared to other esters, making it a versatile intermediate in organic synthesis, particularly for drug discovery and peptide chemistry .
Properties
IUPAC Name |
benzyl 3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(19-9-11-4-2-1-3-5-11)15-6-7-16-12(8-15)10-20-14(16)18/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFKENFMRGGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)OCC3=CC=CC=C3)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ortho-Lithiation of N-Protected Piperazines
Starting with N-benzyl-piperazine derivatives, ortho-lithiation is achieved using sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at −78°C. Electrophiles such as symmetric ketones (e.g., benzophenone) are introduced to form the oxazolo ring. For example, compound 25a (7-benzyl-1,1-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one) is synthesized by reacting N-benzyl-piperazine with benzophenone derivatives under these conditions.
Reaction Conditions
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Base : sec-BuLi (2.7 mmol)
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Solvent : THF, −78°C to room temperature
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Electrophile : Benzophenone (2 mmol)
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Work-up : Extraction with EtOAc, column chromatography (EtOAc/PEt 1:2)
Characterization Data
Optimization of Reaction Parameters
Temperature and Solvent Effects
Cyclocondensation reactions in methanol or ethanol at 70–85°C for 16–18 hours provide higher yields (55–61.4%) compared to room-temperature protocols. For example, heating ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol at 85°C yields 61.4% of the cyclized product.
Key Variables
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Temperature : 70–85°C
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Base : Sodium methoxide (4.37 M in methanol)
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Cyclization Agent : Formamidine acetate (1.2 eq)
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for analogous compounds:
Structural Confirmation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protons adjacent to the oxazolo ring (e.g., H-7) resonate as doublets of doublets at δ 4.66 ppm, while aromatic protons from the benzyl group appear as multiplet signals between δ 7.21–7.56 ppm.
Mass Spectrometry (MS)
The molecular ion peak for benzyl carbamate derivatives is observed at m/z 446.7 [M + H]+, consistent with the molecular formula C26H24FN3O3.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .
Scientific Research Applications
Neuropeptide S Receptor Antagonism
One of the primary applications of benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is its role as an antagonist of the neuropeptide S receptor (NPSR). Research indicates that derivatives of this compound exhibit high affinity and selectivity for NPSR, making them valuable tools for studying neuropeptide signaling pathways.
Case Study: SHA-68
SHA-68 is a notable derivative that has demonstrated nanomolar antagonist potency against NPSR. In vitro studies have shown that it can effectively inhibit receptor activity, which may have implications for treating anxiety and other neuropsychiatric disorders .
| Compound | Affinity (pKi) | Biological Activity |
|---|---|---|
| SHA-68 | 7.32 | NPSR Antagonist |
| RTI-118 | 6.31 | Reduced Cocaine Seeking Behavior |
Structure–Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological profile of oxazolo[3,4-a]pyrazine derivatives. Modifications at various positions on the core structure have yielded compounds with enhanced biological activity.
Key Findings:
- Substitutions at the 5-position significantly affect antagonist potency.
- The introduction of hydrophobic groups can enhance receptor binding affinity.
These insights guide the design of new derivatives with improved therapeutic potential .
In Vivo Studies
In vivo experiments using animal models have provided additional evidence for the efficacy of benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine derivatives. For instance, SHA-68 showed variable effectiveness depending on the assay used, indicating a need for further optimization to enhance pharmacokinetic properties .
Molecular Modeling Studies
Molecular modeling has been employed to understand ligand-receptor interactions better. These studies suggest that specific structural features are critical for binding affinity and selectivity towards NPSR .
Mechanism of Action
The mechanism of action of benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitutions
a. tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
- Structure : Replaces the benzyl group with a tert-butyl ester.
- Molecular Formula : C₁₁H₁₈N₂O₄ (MW: 242.27 g/mol) .
- Applications : Primarily used as a protecting group in multi-step syntheses. The tert-butyl group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl in DCM/EtOAc) .
- Spectral Data : HRMS and IR data for similar tert-butyl derivatives indicate characteristic carbonyl (1693 cm⁻¹) and ether (1086 cm⁻¹) stretches .
b. N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide
- Structure : Substitutes the benzyl carboxylate with a fluorobenzyl carboxamide and adds diphenyl groups.
- Molecular Formula : C₂₈H₂₅FN₃O₃ (Exact Mass: 445.1346) .
- Key Difference : The fluorobenzyl and diphenyl groups enhance lipophilicity and receptor binding compared to the benzyl carboxylate, which lacks pharmacological activity in reported studies .
c. (6S,8aS)-tert-Butyl 8-(ethylthio)-3,3-dimethyl-5-oxo-6-allyl-tetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
- Structure : Incorporates ethylthio and allyl substituents.
- Molecular Weight : 542.9 g/mol .
- Synthesis : Utilizes Friedel-Crafts reactions with Hf(OTf)₄ as a catalyst, highlighting the role of steric hindrance in reactivity .
Physicochemical Properties
Biological Activity
Benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article delves into its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including palladium-catalyzed reactions. The general synthetic pathway involves the formation of the oxazolo[3,4-a]pyrazine core followed by the introduction of the benzyl group and carboxylate functionalities.
Antitumoral Activity
Research has demonstrated that compounds structurally related to benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine exhibit antitumoral properties . A study highlighted that derivatives of oxazolo[3,4-a]pyrazines showed significant activity against thyroid cancer cell lines (FTC-133 and 8305C) by inducing apoptosis and DNA fragmentation through caspase activation pathways .
Table 1: Antitumoral Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,7,8,8a-Tetrahydro-3H-oxazolo[3,4-a] | FTC-133 | 10 | Apoptosis via caspase activation |
| Benzyl tetrahydro...carboxylate | 8305C | 15 | DNA fragmentation |
Neuropharmacological Effects
In addition to antitumoral activity, benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine derivatives have been investigated for their effects on neuropeptide receptors. Structure–activity relationship studies revealed that certain modifications enhance binding affinity to neuropeptide S receptors (NPSR), indicating potential applications in treating anxiety and depression .
Study on Anticancer Properties
A notable case study involved the evaluation of a series of oxazolo[3,4-a]pyrazine derivatives where researchers synthesized multiple analogs and tested their cytotoxicity against various human cancer cell lines. The findings suggested that specific structural features significantly influenced their anticancer efficacy .
Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of benzyl tetrahydro derivatives. The results indicated that these compounds could modulate neuropeptide signaling pathways effectively, suggesting their potential as therapeutic agents for neurological disorders .
Q & A
Q. What are the established synthetic routes for benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate (SHA 68)?
SHA 68 is synthesized via a multi-step approach:
- Step 1 : Condensation of oxazolidinone intermediates with 4-fluorobenzylamine derivatives. For example, Fmoc-Cl is used to protect the amine group in acetonitrile under reflux (90°C, 4 h), followed by quenching with aqueous sodium bicarbonate and extraction .
- Step 2 : Cyclization and deprotection to form the bicyclic oxazolo-pyrazine core. The reaction conditions (solvent, temperature) are critical to avoid racemization .
- Characterization : Purity is confirmed via HPLC and chiral chromatography (>98% purity) .
Q. How is SHA 68 pharmacologically characterized as a neuropeptide S receptor (NPSR) antagonist?
- In vitro assays : SHA 68 is evaluated using calcium mobilization assays in HEK-293 cells expressing recombinant NPSR. It shows IC₅₀ values of 22.0–23.8 nM for human NPSR variants (Asn107/Ile107) .
- Selectivity screening : Tested against 14 GPCRs (e.g., vasopressin, oxytocin receptors) to confirm specificity. No off-target activity is observed at concentrations ≤10 µM .
- Binding affinity : Radioligand displacement assays using tritiated NPS confirm competitive binding (Kᵢ ~20 nM) .
Advanced Research Questions
Q. How do enantiomers of SHA 68 differ in NPSR antagonism, and what methods resolve them?
- Chiral separation : Enantiomers are resolved using chiral chromatography (e.g., Chiralpak AD-H column with hexane/ethanol mobile phase). The (9R)-enantiomer (compound 10) is identified as the active form via X-ray crystallography of its (S)-phenylethylamine derivative .
- Pharmacological evaluation : Calcium mobilization assays show the (9R)-enantiomer fully blocks NPS-induced signaling (IC₅₀ ~25 nM), while the (9S)-enantiomer (compound 10a) is inactive (>1 µM) .
Q. What structural modifications enhance SHA 68’s blood-brain barrier (BBB) penetration or in vivo efficacy?
- Lipophilicity optimization : Introduction of fluorinated benzyl groups (e.g., 4-fluoro substitution) improves metabolic stability but limits BBB penetration due to high polarity. Comparative studies with analogs like RTI-118 (piperidine-containing) show enhanced CNS activity via increased logP .
- In vivo validation : Intraperitoneal administration (50 mg/kg in mice) achieves brain concentrations of ~1 µM, sufficient to antagonize NPS-induced hyperlocomotion .
Q. How does SHA 68 compare to other NPSR antagonists in terms of structure-activity relationships (SAR)?
- Core scaffold : SHA 68’s oxazolo-pyrazine core provides rigidity, enhancing binding affinity over flexible analogs like 5-phenylpyrroloimidazolones .
- Substitution effects : Diphenyl groups at the 1,1-positions are critical for receptor interaction; replacing one phenyl with alkyl groups reduces potency by >10-fold .
Key Methodological Notes
- Synthetic reproducibility : Use anhydrous conditions for Fmoc protection to avoid side reactions .
- In vivo dosing : SHA 68’s limited BBB penetration requires higher doses (50 mg/kg) for CNS effects; pair with pharmacokinetic profiling to optimize dosing regimens .
- SAR studies : Prioritize modifications at the benzylamide moiety for tuning selectivity and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
